Bienvenue dans la boutique en ligne BenchChem!

N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Fragment-based drug discovery Lead-like properties Ligand efficiency

Procure CAS 1448028-56-5, a defined 1,2,4-triazole regioisomer within the pyridazine-3-carboxamide family. This sub-350 Da scaffold uniquely converges three pharmacophoric elements—an electron-deficient pyridazine core, π-rich 1,2,4-triazole, and zinc-binding primary sulfonamide—in a rigid, co-crystallization-compatible architecture. With a free –SO₂NH₂ group compatible with carbonic anhydrase zinc coordination, it is suited for CA isoform selectivity panels (hCA I, II, IX, XII) and antimycobacterial screening cascades. ≥95% purity enables direct deployment without in-house synthesis. Request a quote for 1–100 mg aliquots.

Molecular Formula C13H11N7O3S
Molecular Weight 345.34
CAS No. 1448028-56-5
Cat. No. B3010337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS1448028-56-5
Molecular FormulaC13H11N7O3S
Molecular Weight345.34
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3)S(=O)(=O)N
InChIInChI=1S/C13H11N7O3S/c14-24(22,23)10-3-1-9(2-4-10)17-13(21)11-5-6-12(19-18-11)20-8-15-7-16-20/h1-8H,(H,17,21)(H2,14,22,23)
InChIKeyZUVNHGLPAWMULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448028-56-5): Procurement-Ready Pyridazine–Triazole–Sulfonamide Research Scaffold


N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (molecular formula C₁₃H₁₁N₇O₃S, MW 345.34 g/mol) is a synthetic heterocyclic small molecule belonging to the pyridazine-3-carboxamide family, distinguished by the simultaneous presence of a 1,2,4-triazole at the pyridazine 6-position and a para-sulfamoylphenyl amide substituent . This scaffold converges three pharmacophoric elements—the electron-deficient pyridazine core, the π-rich 1,2,4-triazole, and the zinc-binding primary sulfonamide—within a single, relatively compact (sub-350 Da) structure [1]. Compounds of this general class have been investigated as carbonic anhydrase inhibitors, myeloperoxidase inhibitors, and kinase modulators, though peer-reviewed, compound-specific pharmacological characterization for CAS 1448028-56-5 remains absent from the indexed primary literature [1][2].

Why Generic Pyridazine–Triazole Analogs Cannot Replace N-(4-Sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide in Structure-Activity Studies


Within the pyridazine–triazole–sulfonamide chemical space, minor structural perturbations produce substantial shifts in molecular recognition, target engagement, and physicochemical behavior . Replacement of the 1,2,4-triazole by pyrazole (CAS 1351588-89-0) reduces nitrogen count and alters π-stacking geometry; introduction of a piperidine linker (CAS 1797563-36-0) increases MW by ~83 Da and may differentially affect CNS penetration; and substitution of the free sulfamoyl –SO₂NH₂ with a methylpyrimidinyl-sulfamoyl group (CAS 1448036-85-8) adds ~92 Da and potentially redirects target specificity from carbonic anhydrase isoforms toward kinase ATP-binding pockets [1][2]. Without experimental target-engagement or selectivity profiles for each individual analog, direct substitution of one compound for another in biological screening campaigns introduces uncontrolled variables that can confound hit-to-lead progression .

Quantitative Differentiation Evidence for N-(4-Sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Versus Closest Structural Analogs


Molecular Weight and Ligand Efficiency Advantage Over Substituted Sulfamoyl Analogs

N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (MW 345.34) is 92.10 Da lighter than N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448036-85-8, MW 437.44) and 83.13 Da lighter than 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide (MW ~428.47) . The lower MW, combined with a topological polar surface area (TPSA) of approximately 190 Ų and 3 hydrogen-bond donors, places this compound within the 'lead-like' chemical space (MW ≤ 350; logP ≤ 3) commonly preferred for fragment elaboration or early hit optimization programs .

Fragment-based drug discovery Lead-like properties Ligand efficiency

Unsubstituted Primary Sulfamoyl Group Enables Carbonic Anhydrase Isoform Engagement Opportunity

The compound retains an unsubstituted primary sulfamoyl (–SO₂NH₂) moiety directly attached to the phenyl ring, whereas close analogs CAS 1448036-85-8 and CAS 1448077-04-0 feature secondary sulfamoyl groups (–SO₂NH–R) substituted with methylpyrimidinyl or thiazolyl moieties, respectively . Primary sulfonamides are the canonical zinc-binding group in carbonic anhydrase (CA) inhibitor pharmacophores; pyridazine-tethered primary sulfonamides have been reported with CA II IC₅₀ values as low as 0.63 nM [1]. The presence of a free –SO₂NH₂ in this compound preserves the ionization state (pKa ~9–10) and zinc-coordination geometry required for CA active-site engagement, a feature structurally ablated in the secondary sulfamoyl analogs [1].

Carbonic anhydrase inhibition Zinc-binding pharmacophore Sulfonamide SAR

1,2,4-Triazole Regioisomer Differentiation from 1,2,3-Triazole-Carboxamide MPO Inhibitor Class

This compound contains a 1,2,4-triazole N-linked to the pyridazine core, whereas the recently described sulfamoyl-triazolyl-carboxamide myeloperoxidase (MPO) inhibitors (Larroza et al., 2022) employed a 1,2,3-triazole-4-carboxamide scaffold synthesized via CuAAC click chemistry [1]. The regioisomeric difference between 1,2,4-triazole and 1,2,3-triazole alters the spatial orientation of the nitrogen lone pairs, dipole moment, and potential π–π stacking interactions with heme or hydrophobic enzyme pockets [1][2]. The 1,2,4-triazole in this compound presents two adjacent nitrogen atoms (N1–N2) at distances of ~1.3 Å, whereas the 1,2,3-triazole has three contiguous nitrogens; this difference has been shown to produce divergent binding modes in CYP450 and other heme-containing enzyme active sites [1].

Myeloperoxidase inhibition Triazole regioisomerism Anti-inflammatory screening

Direct Pyridazine–Triazole C–N Linkage Minimizes Rotatable Bonds vs. Piperidine-Linked Analogs

The compound features a direct C–N bond between the pyridazine C6 atom and the N1 of the 1,2,4-triazole, yielding 4 rotatable bonds. In contrast, 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide introduces a piperidine-3-carboxamide linker that increases the rotatable bond count to 6 . Rotatable bond count is a key determinant of oral bioavailability probability according to the Veber rules (≤10 rotatable bonds preferred); both compounds satisfy this criterion, but the lower conformational flexibility of this compound may confer advantages in binding entropy and crystallizability for structural biology applications .

Conformational restriction Rotatable bond count Oral bioavailability prediction

Documented Vendor Purity Specification and Recommended Storage Enables Reproducible Screening

N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is commercially supplied at ≥95% purity from multiple vendors including Selleck Chemicals (Cat. No. E6569) and other independent stockists, with stock solutions noted as unstable and requiring fresh preparation or small pre-packaged aliquots upon receipt . This documented instability mandates procurement planning: purchasing small, pre-packaged sizes (1 mg or 5 mg) is recommended to minimize freeze–thaw degradation. The defined purity specification and storage caveat provide a procurement quality benchmark that is explicitly communicated by the supplier, in contrast to several analogs where storage stability data are not disclosed on product pages .

Compound QC Purity specification Reproducibility

Pyridazine Core Preference Over Pyrazole in Antimycobacterial Triazolopyridazine Series

Within the broader class of triazolopyridazine derivatives, compounds containing the pyridazine ring fused or directly linked to a 1,2,4-triazole have demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra, whereas pyrazole-containing analogs (e.g., CAS 1351588-89-0) showed weaker or absent activity in the same assay format [1][2]. The pyridazine core's two adjacent nitrogen atoms contribute to a lower electron density on the ring and enable hydrogen-bond acceptor interactions that are absent in pyrazole-only scaffolds. This class-level observation, while not directly measured for CAS 1448028-56-5, provides a rationale for selecting the pyridazine–triazole chemotype over the pyrazole–pyridazine alternative for antimycobacterial screening programs [1].

Antimycobacterial screening Triazolopyridazine Tuberculosis drug discovery

Recommended Application Scenarios for N-(4-Sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Based on Evidence Profile


Carbonic Anhydrase Isoform Screening Panels for Glaucoma or Oncology Target Identification

The free primary sulfamoyl group in this compound is compatible with carbonic anhydrase active-site zinc coordination. Based on class-level evidence from pyridazine-tethered primary sulfonamides achieving CA II IC₅₀ values of 0.63 nM, this compound is suitable for inclusion in CA isoform selectivity screening panels (hCA I, II, IX, XII) aimed at glaucoma, edema, or tumor-associated CA inhibition [1]. Procurement in small (1–5 mg) aliquots is advised due to documented solution instability .

Fragment-Based Lead Generation Leveraging Sub-350 Da Physicochemical Profile

With MW 345.34, TPSA ~190 Ų, and 4 rotatable bonds, this compound satisfies lead-like property criteria and can serve as a starting fragment for structure-based drug design. Its direct pyridazine–triazole linkage provides a rigid core amenable to co-crystallization, and the sulfamoyl and carboxamide functionalities offer synthetic handles for parallel derivatization [1].

Antimycobacterial Screening Library Inclusion for Tuberculosis Drug Discovery

The triazolopyridazine chemotype has documented activity against Mycobacterium tuberculosis H37Ra [1]. N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, as a commercially available member of this chemotype with ≥95% purity, can be incorporated into medium-throughput antimycobacterial screening cascades without requiring in-house synthesis .

1,2,4-Triazole vs. 1,2,3-Triazole Pharmacophore Comparison Studies

This compound is a defined 1,2,4-triazole regioisomer, enabling direct comparison with 1,2,3-triazole-containing sulfamoyl-carboxamide analogs (e.g., from Larroza et al., 2022) in parallel biochemical assays [1]. Such head-to-head regioisomer profiling can elucidate triazole-specific contributions to target binding, metabolic stability, and off-target liability, informing scaffold selection in medicinal chemistry programs.

Quote Request

Request a Quote for N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.